molecular formula C14H19NO2 B8720688 1-(2-Phenylmorpholino)butan-1-one

1-(2-Phenylmorpholino)butan-1-one

Cat. No.: B8720688
M. Wt: 233.31 g/mol
InChI Key: MDPDTDCSFSZNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylmorpholino)butan-1-one is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. As a member of the substituted phenylmorpholine class, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Research Applications: The core phenylmorpholine structure is a privileged scaffold in neuroscience research. Derivatives of 2-phenylmorpholine are frequently investigated for their interactions with monoamine neurotransmitter systems. Specifically, this chemical class has been studied as potential monoamine releasing agents, influencing dopamine and norepinephrine levels, which are targets for understanding stimulant pharmacology . Researchers may utilize this compound as a key synthetic intermediate to develop and analyze novel compounds for these purposes. Chemical Profile: The structure of this compound integrates a morpholine ring substituted at the 2-position with a phenyl group and a butan-1-one chain. This combination provides a versatile chemical handle for further derivatization. Related structures, such as 1-(3-Methyl-2-phenylmorpholin-4-yl)butan-1-one, demonstrate the interest in N- and C- substituted variations for structure-activity relationship (SAR) studies . Handling and Compliance: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, adhering to all relevant health and safety regulations.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-phenylmorpholin-4-yl)butan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-6-14(16)15-9-10-17-13(11-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

MDPDTDCSFSZNRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Phenylmorpholino)-3-phenyl-3-propanonoxime (Compound 2b )

  • Structure: Morpholine ring with 2-phenyl and propanonoxime substituents.
  • Key Difference: The propanonoxime group enhances CNS activity compared to the simpler butanone core in the target compound.

1-(4-Morpholinophenyl)butan-1-one Derivatives (Keycure 8179/Irgacure 379)

  • Structure: 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one.
  • Application: High-performance photoinitiator in coatings, inks, and electronics due to excellent solubility in monomers .
  • Key Difference: Additional dimethylamino and methylbenzyl groups render it unsuitable for pharmacological use but ideal for UV-curing applications.

Cathinone and Benzodioxolyl Derivatives

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

  • Structure: Benzodioxolyl group with ethylamino substitution.
  • Activity : Psychoactive stimulant with depressant properties, leading to Schedule I classification .

Cybutylone (1-(1,3-Benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one)

  • Structure: Cyclohexylamino substitution instead of ethylamino.
  • Activity : Similar depressant effects but with altered pharmacokinetics due to bulkier cyclohexyl group .

Piperazine and Thiophene Analogues

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7 )

  • Structure : Piperazine and thiophene substituents.
  • Activity : Structural modifications target aromatic receptor regions, with altered NMR signals in the aromatic region compared to morpholine derivatives .
  • Key Difference : Piperazine’s basicity and thiophene’s electron-rich nature may influence binding affinity differently than morpholine.

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

  • Structure : Dual morpholine and piperazine rings.
  • Application : Life science research reagent; pharmacological data pending .

Halogenated and Heterocyclic Derivatives

1-(5-Bromothien-2-yl)butan-1-one

  • Structure : Bromothiophene substituent.
  • Application : Intermediate in organic synthesis; molecular weight 233.13 g/mol .
  • Key Difference: Bromine enhances electrophilicity for cross-coupling reactions, unlike the phenylmorpholino group’s steric and electronic effects.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

  • Structure : Halogenated aryl and alkyl groups.
  • Application : Versatile alkylating agent in research .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Application/Activity Toxicity/Notes Reference
1-(2-Phenylmorpholino)butan-1-one 2-Phenylmorpholine ~261.3* Pharmacological (inferred) Data limited; analog 2b has low toxicity -
1-(2-Phenylmorpholino)-3-propanonoxime Propanonoxime, 3-phenyl ~326.4* Antidepressant LD₅₀ not specified; effective at 1/10 LD₅₀
Keycure 8179 (Irgacure 379) 4-Morpholinophenyl, dimethylamino 380.5 Photoinitiator Industrial use; low toxicity
Eutylone Benzodioxolyl, ethylamino 235.3 Psychoactive stimulant Schedule I controlled substance
1-(5-Bromothien-2-yl)butan-1-one Bromothiophene 233.1 Synthetic intermediate N/A

*Calculated based on structural formula.

Q & A

What are the established synthetic routes for 1-(2-Phenylmorpholino)butan-1-one, and what factors influence yield and purity?

The synthesis of this compound typically involves coupling a morpholine derivative with a butanone precursor. A common approach includes:

  • Nucleophilic substitution : Reacting 2-phenylmorpholine with a halogenated butanone (e.g., 4-chlorobutan-1-one) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DMF.
  • Catalytic methods : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for sterically hindered intermediates .
    Critical factors :
    • Temperature control (60–80°C optimal for avoiding side reactions).
    • Moisture-sensitive conditions to prevent hydrolysis of intermediates.
    • Purification via column chromatography or recrystallization to isolate the product from unreacted morpholine derivatives.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Key analytical methods include:

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ ~2.4–2.6 ppm for the ketone carbonyl proton; aromatic protons (δ ~6.8–7.5 ppm) from the phenyl group; morpholine ring protons (δ ~3.5–4.0 ppm) .
    • ¹³C NMR : A carbonyl carbon signal at δ ~205–210 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₄H₁₇NO₂: 247.3 g/mol) .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column with acetonitrile/water mobile phase) can assess purity (>95%) and resolve stereoisomers .

How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

By-product formation (e.g., dimerization or oxidation) can be mitigated via:

  • Inert atmosphere : Use of nitrogen/argon to prevent oxidative degradation of intermediates .
  • Catalyst selection : Palladium-based catalysts improve regioselectivity in coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Kinetic monitoring : Real-time tracking via TLC or inline IR spectroscopy to terminate reactions at optimal conversion (~85–90%) .

What computational methods are suitable for studying the electronic properties of this compound, and how do these properties influence reactivity?

  • Density Functional Theory (DFT) : Models the electron density distribution, identifying electrophilic (carbonyl carbon) and nucleophilic (morpholine nitrogen) sites .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions with the phenyl and morpholino groups .
  • Key insights :
    • The electron-withdrawing ketone group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic additions .
    • The morpholino ring’s conformation affects steric accessibility for further derivatization .

How does the structural modification of the morpholino ring impact the physicochemical properties of this compound?

  • Lipophilicity : Substituents on the morpholino nitrogen (e.g., methyl vs. phenyl) alter logP values, influencing membrane permeability. For example, a 2-phenyl group increases logP by ~1.5 compared to unsubstituted morpholino .
  • Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may reduce bioavailability .
  • Thermal stability : Morpholino rings with bulky groups (e.g., phenyl) exhibit higher melting points due to restricted rotation .

What strategies are effective for resolving enantiomers of this compound, and how is stereochemistry validated?

  • Chiral HPLC : Use of columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to DFT-simulated data .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment .

What are the common degradation pathways of this compound under UV exposure, and how can stability be improved?

  • Photodegradation : The ketone group undergoes Norrish-type I cleavage under UV light, yielding phenylmorpholine and butyraldehyde derivatives .
  • Stabilization methods :
    • Add UV absorbers (e.g., benzophenones) to formulations.
    • Store in amber glassware under inert gas to limit radical formation .

How do structural analogs of this compound compare in biological activity, and what SAR (Structure-Activity Relationship) trends emerge?

  • Analog modifications :
    • Phenyl position : 3-Phenylmorpholino derivatives show reduced receptor binding compared to 2-substituted analogs .
    • Ketone chain length : Butanone derivatives exhibit higher potency than propanone analogs due to improved hydrophobic interactions .
  • Key SAR : The morpholino nitrogen and ketone carbonyl are critical for hydrogen bonding with target proteins, while the phenyl group enhances lipophilic binding .

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